1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a thiadiazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
- 1-(4-ethoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H26N4O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O3S/c1-4-6-13(3)19-22-23-20(28-19)21-18(26)14-11-17(25)24(12-14)15-7-9-16(10-8-15)27-5-2/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,21,23,26) |
InChI Key |
IVFYUDSYJOPZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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